2,5-Dimethyl-3-hexanone

Beschreibung

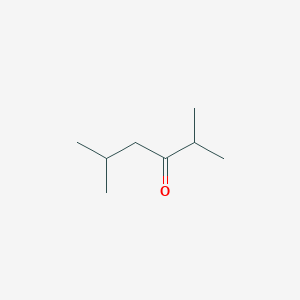

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIWMHDSXJWXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172249 | |

| Record name | 3-Hexanone, 2,5-dimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | 3-Hexanone, 2,5-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1888-57-9 | |

| Record name | 2,5-Dimethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYL-3-HEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanone, 2,5-dimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-3-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S52D4H3T92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dimethyl-3-hexanone for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethyl-3-hexanone, a significant chemical intermediate. The document details its chemical identity, physicochemical properties, and its applications in organic synthesis, with a focus on protocols relevant to research and drug development.

Chemical Identity and Properties

This compound, also known by synonyms such as Isobutyl isopropyl ketone, is a ketone with a six-carbon chain and two methyl groups at the second and fifth positions.[1] Its chemical structure and properties make it a useful intermediate in various organic syntheses.

IUPAC Name: 2,5-dimethylhexan-3-one[2]

CAS Number: 1888-57-9[1][3][4][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][3][5] |

| Molecular Weight | 128.21 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.809 g/mL | [2] |

| Boiling Point | 148 °C | [2] |

| Melting Point | -32.24 °C (estimate) | [2] |

| Flash Point | 34.2 °C | [2] |

| Refractive Index | 1.407 | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its sterically hindered ketone group can lead to unique reactivity and selectivity in various chemical transformations. It is used as a starting material in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1] Research has also indicated its use in studying cytotoxic activity.[1]

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. These protocols are foundational and may require optimization based on specific research objectives.

A common route for the synthesis of this compound involves the Grignard reaction between isobutyraldehyde (B47883) and isopropylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.

Experimental Workflow for Synthesis

The Wittig reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond. Due to steric hindrance, the reaction with non-stabilized ylides is often preferred.

Protocol for Methylenation:

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium, dropwise with stirring. Allow the mixture to warm to room temperature, forming the orange-red methylenetriphenylphosphorane (B3051586) ylide.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: Let the reaction mixture stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. The product, 2,5-dimethyl-3-methylidenehexane, can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathway for Wittig Reaction

Addition of a Grignard reagent to this compound provides a straightforward route to tertiary alcohols, which are important scaffolds in medicinal chemistry.

Protocol for Addition of Methylmagnesium Bromide:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, place a solution of this compound in anhydrous diethyl ether.

-

Addition of Grignard Reagent: Cool the flask in an ice bath. Add a solution of methylmagnesium bromide in diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC. Once the starting material is consumed, cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting tertiary alcohol, 2,3,5-trimethyl-3-hexanol, can be purified by distillation or column chromatography.

Conclusion

This compound is a valuable ketone with applications in various fields of chemical synthesis. The protocols and data presented in this guide are intended to support researchers and professionals in drug development and other scientific disciplines in leveraging the synthetic potential of this compound. Further investigation into its biological activities and applications in the synthesis of novel bioactive molecules is warranted.

References

An In-depth Technical Guide to 2,5-Dimethyl-3-hexanone (Isobutyl Isopropyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-hexanone, also known as Isobutyl isopropyl ketone. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical and procedural information.

Chemical Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and commercial listings. Proper identification is crucial for accurate research and procurement.

| Synonym | Identifier Type | Identifier | Source |

| This compound | IUPAC Name | This compound | [1][2][3] |

| Isobutyl isopropyl ketone | Common Name | Isobutyl isopropyl ketone | [2][3] |

| Isopropyl isobutyl ketone | Common Name | Isopropyl isobutyl ketone | [2][3] |

| 2,5-Dimethylhexan-3-one | Systematic Name | 2,5-Dimethylhexan-3-one | [1] |

| 3-Hexanone, 2,5-dimethyl- | Index Name | 3-Hexanone, 2,5-dimethyl- | [2] |

| NSC 940 | Registry Number | NSC 940 | [3] |

| CAS Number | Chemical Abstract Service | 1888-57-9 | [1][2][3] |

| PubChem CID | PubChem Compound ID | 15901 | [1] |

| InChIKey | IUPAC International Chemical Identifier Key | TUIWMHDSXJWXOH-UHFFFAOYSA-N | [1][4] |

Quantitative Chemical and Physical Data

A summary of the key quantitative properties of this compound is provided below for easy reference and comparison.

| Property | Value | Units | Source |

| Molecular Formula | C₈H₁₆O | - | [1][5] |

| Molecular Weight | 128.21 | g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | - | [1] |

| Boiling Point | 148 | °C | [6] |

| Melting Point | -32.24 (estimate) | °C | [6] |

| Density | 0.81 | g/cm³ | [6] |

| Refractive Index | 1.4050 - 1.4090 | - | [6] |

| Flash Point | 34.2 | °C | [6] |

| Solubility | Soluble in Chloroform, DCM | - | [6] |

| XLogP3 | 2.3 | - | [1] |

| Topological Polar Surface Area | 17.1 | Ų | [1] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and potential biological evaluation of this compound are provided below.

Two plausible and robust methods for the synthesis of this compound are detailed here.

Method 1: Oxidation of 2,5-Dimethyl-3-hexanol (B103523)

This protocol describes the synthesis via the oxidation of the corresponding secondary alcohol.

-

Reaction Scheme: (CH₃)₂CHCH₂CH(OH)CH(CH₃)₂ + [O] → (CH₃)₂CHCH₂C(=O)CH(CH₃)₂ + H₂O

-

Materials and Reagents:

-

2,5-Dimethyl-3-hexanol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated solution

-

Magnesium sulfate, anhydrous

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-3-hexanol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Method 2: Grignard Reaction with Isobutyronitrile (B166230)

This protocol details the synthesis using a Grignard reagent and a nitrile.

-

Reaction Scheme: (CH₃)₂CHMgBr + (CH₃)₂CHCN → (CH₃)₂CHC(=NMgBr)CH(CH₃)₂ (CH₃)₂CHC(=NMgBr)CH(CH₃)₂ + H₃O⁺ → (CH₃)₂CHCOCH(CH₃)₂ + NH₄⁺ + Mg²⁺ + Br⁻

-

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Isobutyronitrile

-

Aqueous solution of hydrochloric acid (e.g., 3 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 2-bromopropane (1.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

-

Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve isobutyronitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Hydrolysis: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Carefully quench the reaction by slowly adding it to a beaker of ice-cold 3 M hydrochloric acid.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by fractional distillation.

-

This protocol provides a method to assess the potential cytotoxic effects of this compound on a chosen cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials and Reagents:

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well microtiter plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, research on other aliphatic ketones suggests potential areas of investigation, such as interactions with cellular metabolic pathways or induction of cellular stress responses.

Given that this compound is used in research to study its cytotoxic activity, a logical workflow for such an investigation is presented below.[6]

Caption: Workflow for Investigating the Cytotoxicity of this compound.

Hypothetical Signaling Pathway Involvement:

Based on studies of other ketones, particularly ketone bodies, potential (though unconfirmed for this compound) mechanisms of cellular interaction could involve:

-

Metabolic Alterations: As a carbon-based molecule, it could potentially interfere with or be utilized in cellular metabolic pathways, though this is less likely for a branched, non-biological ketone.

-

Cellular Stress: High concentrations of exogenous ketones can induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the MAPK pathways (e.g., JNK, p38).

-

Epigenetic Modifications: Some ketone bodies, like β-hydroxybutyrate, can act as inhibitors of histone deacetylases (HDACs), leading to changes in gene expression.[7] It is conceivable, though not demonstrated, that other ketones could have similar off-target effects.

The diagram below illustrates a hypothetical signaling cascade that could be investigated as a potential mechanism of action for ketone-induced cytotoxicity.

Caption: Hypothetical Signaling Pathway for Ketone-Induced Cytotoxicity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound(1888-57-9) 1H NMR [m.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. lookchem.com [lookchem.com]

- 7. Modulation of Cellular Biochemistry, Epigenetics and Metabolomics by Ketone Bodies. Implications of the Ketogenic Diet in the Physiology of the Organism and Pathological States - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,5-Dimethyl-3-hexanone in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethyl-3-hexanone, a ketone utilized as a solvent and an intermediate in various industrial and synthetic applications, including fragrances and pharmaceuticals.[1][2] While extensive quantitative solubility data is not widely published, this document outlines the expected solubility based on chemical principles and provides detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

This compound (also known as Isobutyl isopropyl ketone) is a colorless to pale yellow liquid with the molecular formula C₈H₁₆O.[1][3] Its structure, featuring a polar ketone group and a nonpolar eight-carbon aliphatic chain, governs its solubility behavior.

The principle of "like dissolves like" is central to predicting its solubility. The polar carbonyl group allows for dipole-dipole interactions, while the bulky, nonpolar alkyl groups lead to van der Waals forces. Consequently, this compound is expected to be miscible with a wide range of organic solvents and has limited solubility in water.[1]

Solubility Data

| Solvent | Chemical Class | Predicted Solubility | Quantitative Data (at 25°C) | Citation |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Data not available | [2][4] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Data not available | [2][4] |

| Diethyl Ether | Ether | Expected to be Soluble/Miscible | Data not available | [5] |

| Benzene | Aromatic Hydrocarbon | Expected to be Soluble/Miscible | Data not available | [5] |

| Ethanol (B145695) | Alcohol | Expected to be Soluble/Miscible | Data not available | [5] |

| Acetone | Ketone | Expected to be Soluble/Miscible | Data not available | |

| Hexane | Aliphatic Hydrocarbon | Expected to be Soluble/Miscible | Data not available | |

| Ethyl Acetate | Ester | Expected to be Soluble/Miscible | Data not available |

Note: Solubility predictions for ether, benzene, and ethanol are based on the reported solubility of the structurally similar compound cis-2,5-Dimethyl-3-hexene and general chemical principles.[5]

Experimental Protocols for Solubility Determination

To generate quantitative data, standardized experimental protocols are essential. Below are detailed methodologies for determining the solubility of a liquid solute like this compound in an organic solvent.

Method 1: Static Equilibrium & Gravimetric Analysis

This method is a reliable technique for determining the maximum mass of a solute that can dissolve in a given volume of solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Volumetric flasks and pipettes

-

Evaporating dish

Procedure:

-

Preparation: Prepare a series of sealed vials containing a known volume (e.g., 10 mL) of the chosen organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct undissolved layer of the ketone is necessary to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate completely. A clear, saturated solution should be visible above the undissolved solute.

-

Sample Extraction: Carefully extract a precise volume (e.g., 5 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer.

-

Gravimetric Determination:

-

Weigh a clean, dry evaporating dish (Mass A).

-

Dispense the extracted aliquot into the dish and re-weigh (Mass B).

-

Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature below the boiling point of this compound (148°C) until a constant weight is achieved.

-

Weigh the dish containing the non-volatile solute residue (Mass C).

-

-

Calculation:

-

Mass of solvent = Mass B - Mass C

-

Mass of dissolved solute = Mass C - Mass A

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

Method 2: Turbidimetric Titration

This method is useful for rapidly determining the saturation point by observing the onset of turbidity (cloudiness) as the solute is added to the solvent.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Burette

-

Stirred, jacketed vessel connected to a temperature controller

-

Turbidity meter or a light source and detector (nephelometer)

Procedure:

-

Setup: Place a known volume of the solvent into the jacketed vessel and maintain a constant temperature.

-

Titration: Slowly add this compound from a burette to the stirred solvent.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. Initially, the solution will be clear.

-

Endpoint Determination: The solubility point is reached when a persistent increase in turbidity is observed, indicating the formation of a second phase (undissolved droplets) and thus, saturation.[6]

-

Calculation: Record the total volume of solute added to reach the turbidity endpoint. Calculate the solubility in terms of volume/volume or convert to mass/volume using the density of the ketone (approx. 0.81 g/mL).[4]

Visualized Workflows and Diagrams

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the static equilibrium and gravimetric analysis protocol.

Caption: Workflow for Gravimetric Solubility Measurement.

Logical Relationship: Factors Influencing Solubility

This diagram shows the key molecular interactions that determine the solubility of this compound in a given solvent.

Caption: Intermolecular Forces Governing Solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-3-hexanone

This technical guide provides a comprehensive overview of the boiling point and density of 2,5-Dimethyl-3-hexanone, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data of this compound

This compound, also known as isobutyl isopropyl ketone, is a flammable liquid organic compound.[1] Its key physical properties are summarized in the table below.

| Property | Value | Temperature | Reference |

| Boiling Point | 147.5 °C | [1] | |

| 148 °C | [2] | ||

| 149.6 °C | at 760 mmHg | [3] | |

| Density | 0.81223 g/cm³ | 20 °C | [1] |

| 0.81 g/cm³ | [2] | ||

| 0.809 g/cm³ | [3] | ||

| Molecular Formula | C₈H₁₆O | [1][2] | |

| Molecular Weight | 128.21 g/mol | [2] | |

| Flash Point | 34.2 °C | [1][3] | |

| Refractive Index | 1.407 | [1][3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4] For a precise determination, especially with small sample volumes, the micro-boiling point method is suitable.[5][6]

Apparatus:

-

Thiele tube or a similar heating block apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube or heating block.

-

The apparatus is heated gently. Initially, a stream of air bubbles will be observed escaping from the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.[5][7]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]

Density is the mass of a substance per unit volume.[8] A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[9]

Apparatus:

-

Digital balance

-

Measuring cylinder or a more precise volumetric flask/pycnometer

-

Sample of this compound

Procedure:

-

An empty, clean, and dry measuring cylinder is weighed on the digital balance, and its mass is recorded (m1).[9]

-

A specific volume of this compound (e.g., 10 mL) is carefully poured into the measuring cylinder. The volume (V) is read from the bottom of the meniscus.[9]

-

The measuring cylinder containing the liquid is reweighed, and the new mass is recorded (m2).[9]

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m2 - m1).

-

The density (ρ) is then calculated using the formula ρ = m/V.[9] For improved accuracy, it is recommended to repeat the measurement and calculate an average.[9]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1888-57-9 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. youtube.com [youtube.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

The Elusive Presence of 2,5-Dimethyl-3-hexanone in the Plant Kingdom: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-hexanone, a branched-chain aliphatic ketone, has been sporadically reported as a volatile organic compound (VOC) in the plant kingdom. Its unique chemical structure and potential biological activities make it a compound of interest for researchers in various fields, including chemical ecology, food science, and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, methodologies for its detection, and a prospective look into its biosynthetic origins.

While initial reports suggested the presence of this compound, also known as isobutyl isopropyl ketone, in the leaves of Cinnamomum iners[1][2], subsequent detailed analyses of the essential oil of this species have not consistently identified this compound[1]. This discrepancy highlights the challenges in detecting and quantifying trace volatile compounds and underscores the need for rigorous analytical methodologies. This guide aims to consolidate the available information and provide a framework for future research into this elusive plant metabolite.

Quantitative Data on this compound in Plants

To date, there is a significant lack of quantitative data regarding the concentration of this compound in plant tissues. While its presence has been qualitatively mentioned, peer-reviewed studies detailing its abundance are scarce. The table below is intended to be populated as more definitive quantitative studies become available.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Data Currently Unavailable |

Experimental Protocols

The detection and quantification of volatile ketones like this compound from complex plant matrices require sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of plant volatiles and can be adapted for the study of this compound.

Sample Preparation and Extraction

a) Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive technique is ideal for sampling volatile compounds from living plant tissues or freshly harvested material.

-

Apparatus: Gas chromatograph-mass spectrometer (GC-MS), SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), headspace vials (20 mL), heater block or water bath.

-

Procedure:

-

Enclose a known weight of fresh plant material (e.g., leaves, flowers) in a headspace vial.

-

Seal the vial and allow the headspace to equilibrate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

-

b) Steam Distillation

This classical method is suitable for extracting essential oils, which may contain this compound.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Place a known quantity of fresh or dried plant material in the round-bottom flask with distilled water.

-

Heat the flask to generate steam, which will carry the volatile compounds.

-

The steam and volatiles are condensed, and the essential oil is collected in the Clevenger trap.

-

The collected oil can then be diluted in a suitable solvent (e.g., hexane, dichloromethane) for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5) is suitable for separating aliphatic ketones.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 40-60°C and ramp up to 250-280°C.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard. The NIST library can be used for tentative identification.

-

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., n-alkane series) can be used to improve accuracy and precision.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants has not been elucidated. However, based on its structure, it is likely derived from the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids can be deaminated and decarboxylated to form branched-chain aldehydes, which can then be further metabolized to ketones.

The diagram below illustrates a hypothetical biosynthetic pathway leading to this compound.

Caption: Hypothetical biosynthetic pathway of this compound from branched-chain amino acids.

Further research, including isotopic labeling studies and the identification of relevant enzymes (e.g., decarboxylases, oxidoreductases), is required to confirm this proposed pathway.

Experimental Workflow for Identification and Quantification

The following diagram outlines a logical workflow for researchers investigating the presence of this compound in plant samples.

Caption: A streamlined workflow for the analysis of this compound in plant samples.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an intriguing yet underexplored area of research. While its presence has been suggested, definitive quantitative data and a clear understanding of its biosynthesis are lacking. The methodologies outlined in this guide provide a solid foundation for future investigations.

Future research should focus on:

-

Screening a wider range of plant species , particularly those known to produce other branched-chain volatile compounds.

-

Utilizing highly sensitive analytical techniques to detect and quantify trace amounts of the compound.

-

Conducting stable isotope labeling studies to elucidate the biosynthetic pathway.

-

Investigating the potential ecological roles of this compound, such as its involvement in plant-insect or plant-pathogen interactions.

By addressing these research gaps, the scientific community can gain a deeper understanding of the chemical diversity of the plant kingdom and potentially unlock new applications for this unique natural product in the pharmaceutical and other industries.

References

Spectroscopic Profile of 2,5-Dimethyl-3-hexanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-hexanone, tailored for researchers, scientists, and professionals in drug development. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual workflows to aid in the structural elucidation and characterization of this compound.

Molecular Structure:

-

Compound Name: this compound

-

Synonyms: Isobutyl isopropyl ketone

-

CAS Number: 1888-57-9[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Multiplet | 2H | -CH₂- (C4) |

| ~2.4 | Heptet | 1H | -CH- (C2) |

| ~2.1 | Multiplet | 1H | -CH- (C5) |

| ~1.1 | Doublet | 6H | -CH(CH₃)₂ (C2-CH₃) |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (C5-CH₃) |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [2][4]

| Chemical Shift (δ) ppm | Assignment |

| ~215 | C=O (C3) |

| ~50 | -CH₂- (C4) |

| ~42 | -CH- (C2) |

| ~25 | -CH- (C5) |

| ~18 | -CH(CH₃)₂ (C2-CH₃) |

| ~22 | -CH(CH₃)₂ (C5-CH₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone)[5][6] |

| 2870-2960 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1365 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion)[1][7] |

| 85 | High | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[8] An internal standard such as tetramethylsilane (B1202638) (TMS) is often added for chemical shift calibration.[8] The solution is then transferred to a high-quality NMR tube.[8] Any solid impurities should be filtered out to prevent interference with the magnetic field homogeneity.[8]

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 90 MHz).[2][9] For ¹H NMR, the acquisition time is typically a few minutes, while ¹³C NMR may require 20-60 minutes due to the lower natural abundance of the ¹³C isotope.[8]

-

Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Chemical shifts, multiplicities, and integration values are determined from the processed spectrum.[10]

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[2] Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

Data Acquisition: The prepared sample is placed in the beam of an FTIR spectrometer. A background spectrum of the salt plates (or solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. For ketones, the most characteristic band is the strong C=O stretching vibration, which for saturated aliphatic ketones appears around 1715 cm⁻¹.[5][11]

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI). This process removes an electron from the molecule to form a molecular ion ([M]⁺).[12]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: A mass spectrum is generated, which plots the relative abundance of ions versus their m/z values. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[7] The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable information about the structure of the molecule. Common fragmentation pathways for ketones include alpha-cleavage.[12][13]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the general workflow for analysis.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic techniques and structural information.

References

- 1. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-hexanone, 2,5-dimethyl-(8ci) | C8H16O | CID 15901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1888-57-9) 13C NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Page loading... [guidechem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Health and Safety of 2,5-Dimethyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2,5-Dimethyl-3-hexanone (CAS No. 1888-57-9). The information is compiled and presented to meet the needs of professionals in research and development who may handle this chemical. This document summarizes its physical and chemical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound, also known as isobutyl isopropyl ketone, is a colorless to light yellow liquid.[1] It is characterized as a ketone with moderate volatility and is soluble in organic solvents, with limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [2][3][5] |

| CAS Number | 1888-57-9 | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 148 - 149.6 °C | [2][5] |

| Melting Point | -32.24 °C (estimate) | [5] |

| Flash Point | 34.2 °C | [2] |

| Density | 0.809 - 0.81 g/cm³ | [2][5] |

| Vapor Pressure | 3.99 mmHg at 25°C | [2] |

| Refractive Index | 1.4050 - 1.4090 | [5] |

| Solubility | Soluble in Chloroform, DCM. Limited solubility in water. | [1][5] |

Toxicological Information

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity | While no specific LD50 is available, related ketones fall into categories suggesting they may be harmful if swallowed. | |

| Acute Inhalation Toxicity | Harmful if inhaled. | [7] |

| Skin Corrosion/Irritation | May cause skin irritation. | [3] |

| Eye Damage/Irritation | May cause eye irritation. | [3] |

| Aspiration Hazard | Data not available. | [7] |

| Carcinogenicity | Not classified as a carcinogen. | |

| Mutagenicity | Data not available. | |

| Reproductive Toxicity | Data not available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | [7] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

The following diagram illustrates the logical relationship of the GHS hazard communication for this chemical.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. However, standardized test methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed. Below are representative protocols for key safety endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) from a standard laboratory strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The test substance is administered orally by gavage to a group of animals (typically 3).

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Stepwise Procedure:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

The following diagram illustrates the general workflow for this experimental protocol.

Flash Point Determination

The flash point is determined using a standardized apparatus, such as a Pensky-Martens or Cleveland open-cup tester.

Methodology:

-

Apparatus: A calibrated flash point tester is used.

-

Sample Preparation: A specified volume of the liquid is placed in the test cup.

-

Heating: The sample is heated at a controlled, slow, and constant rate.

-

Ignition Source: At regular temperature intervals, a small flame is passed across the surface of the liquid.

-

Endpoint: The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the ignition source.

Safe Handling and Storage

Given its flammable nature and potential for inhalation toxicity, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use only non-sparking tools.[7]

-

Avoid breathing vapors or mist.[7]

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

The following diagram provides a decision-making workflow for the safe handling and storage of this chemical.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel along the ground to a source of ignition.[7] Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

Detailed ecotoxicity data for this compound is limited. As with many organic solvents, it should be prevented from entering drains and waterways.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of into the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete information before handling this chemical.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 4. 3-Hexanone,2,5-dimethyl- | CAS#:1888-57-9 | Chemsrc [chemsrc.com]

- 5. bemsreports.org [bemsreports.org]

- 6. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. 3-hexanone, 2,5-dimethyl-(8ci) | C8H16O | CID 15901 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Industrial Versatility of 2,5-Dimethyl-3-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-3-hexanone (CAS No. 1888-57-9), also known as isobutyl isopropyl ketone, is a branched aliphatic ketone with a range of existing and potential industrial applications. Its unique chemical structure lends itself to use as a versatile solvent, a key intermediate in pharmaceutical synthesis, and a component in the formulation of flavors and fragrances. This technical guide provides an in-depth overview of the physicochemical properties, industrial applications, and relevant experimental protocols associated with this compound. Particular attention is given to its role in organic synthesis and its potential, though currently under-explored, cytotoxic activity for research and development purposes.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application and safe handling in an industrial and research setting. This data is summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Distinctive | [4] |

| Boiling Point | 148 °C | [1] |

| Melting Point | -32.24 °C (estimate) | [1] |

| Density | 0.81 g/cm³ | [1] |

| Flash Point | 34.2 °C | [1] |

| Refractive Index | 1.4050 - 1.4090 | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Limited | [4] |

| Chloroform | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Common Organic Solvents | Generally Soluble | [4][5] |

Industrial Applications

This compound's utility spans several industrial sectors, primarily driven by its solvency and reactivity.

Solvent in Coatings and Adhesives

Due to its ability to dissolve a wide range of substances, this compound is utilized as a solvent in the production of paints, coatings, and adhesives.[1] Aliphatic ketones, in general, are valued in these formulations for their ability to dissolve resins and polymers, control viscosity, and influence drying times. While specific formulation percentages for this compound are proprietary, ketonic resins derived from the condensation of cyclic ketones with aldehydes are known to be incorporated into coating systems to enhance properties such as hardness, gloss, and adhesion.[6][7]

Intermediate in Pharmaceutical Synthesis

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex pharmaceutical compounds.[1] Its ketone functional group can undergo a variety of chemical transformations, such as reduction to a secondary alcohol, or reaction with organometallic reagents to form tertiary alcohols. These reactions are fundamental in building the carbon skeleton of active pharmaceutical ingredients (APIs).

A key application of ketones in pharmaceutical synthesis is their use in Grignard reactions to produce tertiary alcohols, which are common structural motifs in drug molecules. The workflow for such a reaction is depicted below.

Caption: General workflow for the synthesis of a tertiary alcohol from this compound via a Grignard reaction.

Flavor and Fragrance Component

This compound is a component in the creation of artificial flavors and fragrances, valued for its distinctive scent and stability.[1] Aliphatic ketones are known to contribute to a wide array of aroma profiles in food and natural products. While specific concentrations in commercial formulations are proprietary, ketones are generally used to impart fruity, floral, or buttery notes.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a common synthetic transformation involving this compound.

Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of a tertiary alcohol by the reaction of this compound with a Grignard reagent. This is a fundamental reaction in organic synthesis and serves as a model for its application as a pharmaceutical intermediate.

Materials:

-

This compound

-

Magnesium turnings

-

An alkyl halide (e.g., methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of the alkyl halide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether.

-

Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

The crude product can be further purified by distillation or column chromatography.

-

Potential in Research and Development: Cytotoxic Activity

This compound is utilized in research and development settings to explore its cytotoxic activity and potential applications in medicine and materials science.[1] While specific studies on the cytotoxicity of this compound are not abundant in publicly available literature, research on other aliphatic ketones and related compounds provides a basis for potential investigation. For instance, some ketone bodies have been shown to inhibit tumor cell proliferation without being cytotoxic to normal cells.[8] Studies on other ketones have also explored their potential to potentiate the toxicity of other chemicals.[6]

The investigation into the cytotoxic effects of novel compounds often involves a series of in vitro assays to determine the mechanism of cell death and the signaling pathways involved. A generalized workflow for such an investigation is presented below.

Caption: A generalized workflow for investigating the cytotoxic activity and mechanism of action of a test compound like this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is important to keep it away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.

Conclusion

This compound is a versatile chemical with established applications in the solvent, pharmaceutical, and fragrance industries. Its well-defined physicochemical properties and reactivity make it a reliable component in various formulations and a useful building block in organic synthesis. While its potential biological activities, such as cytotoxicity, are an area of ongoing research, the existing industrial applications demonstrate its significance. Further research into its specific roles in complex formulations and biological systems will likely uncover new avenues for its application.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-hexanone, 2,5-dimethyl-(8ci) | C8H16O | CID 15901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1888-57-9: this compound | CymitQuimica [cymitquimica.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. US4644028A - Preparation of aqueous ketone resin or ketone/aldehyde resin dispersions, and production of surface-coating binders - Google Patents [patents.google.com]

- 7. Cyclohexanone Formaldehyde Ketonic Resin [polyolsandpolymers.net]

- 8. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of 2,5-Dimethyl-3-hexanone: A Technical Guide for Industry Professionals

An in-depth exploration of the chemical properties, sensory profile, and applications of 2,5-Dimethyl-3-hexanone, a lesser-known yet intriguing aliphatic ketone with potential in the fragrance and flavor industry.

Introduction

This compound, also known by its synonym isobutyl isopropyl ketone, is a volatile organic compound with a characteristic and distinctive scent.[1][2] While not as widely documented as other prominent flavor and fragrance molecules, its unique chemical structure and natural occurrence suggest a potential for nuanced applications in creating sophisticated aroma and taste profiles. This technical guide serves as a comprehensive resource for researchers, product developers, and scientists, providing available data on its physicochemical properties, sensory characteristics, and methodologies for its analysis and synthesis.

Physicochemical Properties

This compound is a colorless to light yellow transparent liquid.[3] Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [3] |

| CAS Number | 1888-57-9 | [4] |

| Synonyms | Isobutyl isopropyl ketone, 2,5-Dimethylhexan-3-one | [2] |

| Appearance | Colorless to light yellow transparent liquid | [3] |

| Boiling Point | 148 °C | [5] |

| Melting Point | -32.24 °C (estimate) | [5] |

| Flash Point | 34.2 °C | [3] |

| Density | 0.81 g/cm³ | [5] |

| Refractive Index | 1.4050 - 1.4090 | [5] |

| Solubility | Soluble in Chloroform, DCM | [5] |

Sensory Profile and Applications

Natural Occurrence

This compound has been identified as a naturally occurring compound in the leaves of Cinnamomum iners.[3][5] This natural origin provides a basis for its potential use in natural flavor and fragrance formulations.

Flavor and Fragrance Applications

The primary application of this compound lies in the formulation of artificial flavors and fragrances.[1][2] Its chemical structure as an aliphatic ketone suggests it may contribute to fruity, green, or fatty notes, which are characteristic of this class of compounds. However, without specific sensory panel data, its exact contribution to a flavor or fragrance profile remains to be qualitatively and quantitatively defined.

Regulatory Status

Detailed information regarding the FEMA GRAS (Generally Recognized as Safe) status of this compound, including a specific FEMA number, is not explicitly available in the reviewed public literature. Further investigation into proprietary databases or direct inquiries to regulatory bodies would be necessary to confirm its regulatory standing for use in food and beverage products.

Experimental Protocols

Detailed and specific experimental protocols for the synthesis, sensory evaluation, and analytical quantification of this compound are not extensively published. However, established methodologies for similar aliphatic ketones can be adapted for its study.

Synthesis of this compound

A general approach for the synthesis of aliphatic ketones can be adapted for this compound. One possible synthetic route is the oxidation of the corresponding secondary alcohol, 2,5-dimethyl-3-hexanol (B103523).

Diagram of a Potential Synthetic Pathway

Caption: A generalized oxidation reaction for the synthesis of this compound.

Methodology:

-

Reactant Preparation: Dissolve 2,5-dimethyl-3-hexanol in a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Add a selected oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to the solution under controlled temperature and inert atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and byproducts.

-

Purification: Purify the resulting crude product via distillation or column chromatography to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Sensory Evaluation: Odor and Flavor Threshold Determination

Determining the odor and flavor thresholds is crucial for understanding the potency and potential applications of a flavor ingredient. A standardized methodology, such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," can be employed.

Workflow for Threshold Determination

Caption: A standardized workflow for determining odor and flavor thresholds.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like this compound in complex matrices such as essential oils or food products.

Methodology:

-

Sample Preparation: Extract the volatile fraction from the sample matrix using methods like solvent extraction, solid-phase microextraction (SPME), or steam distillation.

-

GC Separation: Inject the extracted volatiles into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization and detection. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with a reference library (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard method is typically used. A known amount of an internal standard is added to the sample before extraction, and the response of the target analyte is compared to the response of the internal standard.

Conclusion

This compound presents an interesting, yet underexplored, opportunity for the fragrance and flavor industry. Its natural occurrence and distinctive aroma profile suggest its potential as a valuable component in various formulations. However, a significant data gap exists regarding its detailed sensory characteristics, regulatory status, and specific use levels. Further research, particularly in the areas of sensory panel evaluations to determine its odor and flavor thresholds and descriptive profiles, is essential to unlock its full potential. The methodologies outlined in this guide provide a framework for researchers to systematically investigate this promising aliphatic ketone and expand its application in the creation of novel and appealing consumer products.

References

Methodological & Application

Synthesis of 2,5-Dimethyl-3-hexanone: A Guide to Modern Synthetic Protocols

Application Note

Introduction

2,5-Dimethyl-3-hexanone, also known as isobutyl isopropyl ketone, is a branched aliphatic ketone with applications in various fields of chemical synthesis. Its structure presents a useful building block for the introduction of sterically hindered functionalities in the development of novel chemical entities. This document provides detailed protocols for two primary synthetic routes to this compound: the oxidation of the corresponding secondary alcohol, 2,5-dimethyl-3-hexanol (B103523), and the coupling of an organocuprate reagent with an acyl chloride. These methods offer reliable and scalable approaches for researchers in organic synthesis, medicinal chemistry, and materials science.

Data Presentation: Comparison of Synthesis Protocols

| Method | Key Reagents | Solvent(s) | Typical Reaction Temperature | Typical Reaction Time | Reported Yield Range (%) | Purity Notes |

| Oxidation of Alcohol | ||||||

| - Pyridinium Chlorochromate (PCC) | 2,5-Dimethyl-3-hexanol, PCC, Dichloromethane (B109758) | Dichloromethane | Room Temperature | 2 - 4 hours | 85 - 95 | Requires removal of chromium byproducts. |

| - Swern Oxidation | 2,5-Dimethyl-3-hexanol, Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to Room Temperature | 1 - 3 hours | 90 - 98 | Avoids toxic heavy metals; byproduct is volatile. |

| Organometallic Coupling | ||||||

| - Gilman Reagent Acylation | Isopropyl bromide, Lithium, Copper(I) iodide, Isobutyryl chloride, Diethyl ether | Diethyl ether | -78 °C to Room Temperature | 2 - 5 hours | 70 - 85 | Avoids over-addition to form tertiary alcohol. |

Experimental Protocols

Protocol 1: Oxidation of 2,5-Dimethyl-3-hexanol using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of the secondary alcohol, 2,5-dimethyl-3-hexanol, to the corresponding ketone using the mild oxidizing agent Pyridinium Chlorochromate (PCC).[1][2][3]

Materials:

-

2,5-Dimethyl-3-hexanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica (B1680970) gel

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of Pyridinium Chlorochromate (1.5 equivalents) and Celite® (a mass equal to that of PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask, add a solution of 2,5-dimethyl-3-hexanol (1.0 equivalent) in anhydrous dichloromethane (2 mL per gram of alcohol) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether (equal volume to the DCM used) and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Protocol 2: Synthesis of this compound via a Gilman Reagent

This protocol details the preparation of lithium diisopropylcuprate (a Gilman reagent) and its subsequent reaction with isobutyryl chloride to selectively form the ketone.[4][5][6][7] This method is particularly useful for avoiding the common side reaction of over-addition seen with more reactive organometallics like Grignard reagents.[4]

Materials:

-

Isopropyl bromide

-

Lithium wire or ribbon

-

Copper(I) iodide (CuI)

-

Isobutyryl chloride

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Schlenk line or inert atmosphere setup

-

Dry, septum-capped flasks and syringes

Procedure:

Part A: Preparation of Isopropyllithium (B161069)

-

Under an inert atmosphere (e.g., argon or nitrogen), place freshly cut lithium metal (2.2 equivalents) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add anhydrous diethyl ether to cover the lithium.

-